molecular formula C10H11N5O3 B12747300 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- CAS No. 127945-76-0

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

Cat. No.: B12747300
CAS No.: 127945-76-0
M. Wt: 249.23 g/mol
InChI Key: YTXJFKGPFBCZAQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(2,3-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine analogs: Compounds with variations in the pyrimidine ring.

Uniqueness

The uniqueness of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- lies in its specific substituents and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class and exhibits significant potential in various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5O3C_{10}H_{11}N_5O_3, with a molecular weight of 249.23 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine moiety, characterized by multiple functional groups including an amino group and a carbonitrile group. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine exhibit anticancer properties by inhibiting the proliferation of cancer cells. For example, studies have shown that certain derivatives effectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced tumor cell growth in various cancer cell lines expressing folate receptors (FR) .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanismIC50 (nM)Cell Line
Compound 1GARFTaseInhibition of purine biosynthesis30KB Cells
Compound 2GARFTaseInhibition of purine biosynthesis45IGROV1 Cells
Compound 3FRα/PCFTEnhanced uptake and cytotoxicity25Various FR-expressing Tumors

Antiviral Activity

Some derivatives have demonstrated antiviral activity against several viral pathogens. The exact mechanisms are still under investigation but are believed to involve interference with viral replication processes. The compound's ability to modulate biochemical pathways makes it a candidate for further antiviral drug development .

Antimicrobial Activity

In addition to anticancer and antiviral effects, studies have reported that certain pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of activity .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrrolo[2,3-d]pyrimidines against human tumor cell lines. The results indicated that these compounds significantly inhibited cell growth through targeted inhibition of GARFTase, leading to apoptosis in cancer cells .

Case Study 2: Antiviral Potential

In another investigation focused on antiviral activity, specific derivatives were tested against HIV and HCV. The results showed promising inhibitory effects on viral replication at micromolar concentrations, suggesting potential as therapeutic agents against viral infections .

The mechanisms underlying the biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives are complex and involve:

  • Enzyme Inhibition : Targeting enzymes such as GARFTase disrupts critical metabolic pathways in cancer cells.
  • Receptor Interaction : Compounds may interact with folate receptors (FR) to enhance cellular uptake and cytotoxicity.
  • Antiviral Pathways : Modulation of viral replication processes indicates potential pathways for antiviral action.

Properties

CAS No.

127945-76-0

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17)

InChI Key

YTXJFKGPFBCZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N

Origin of Product

United States

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